
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of nitrobenzene, where the benzene ring is substituted with a fluoro group at the 2-position and a 2,2-difluoroethoxy group at the 6-position
Méthodes De Préparation
The synthesis of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-nitrofluorobenzene.
Reaction with Difluoroethanol: The 2-nitrofluorobenzene undergoes a nucleophilic substitution reaction with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Analyse Des Réactions Chimiques
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Applications De Recherche Scientifique
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene depends on its specific application. In general, the compound can interact with biological molecules through its nitro and fluoro groups, which can form hydrogen bonds and other interactions with enzymes and receptors. The difluoroethoxy group can also influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
2-Fluoro-6-(2,2-difluoroethoxy)nitrobenzene can be compared with other nitrobenzene derivatives, such as:
2-Fluoronitrobenzene: Similar in structure but lacks the difluoroethoxy group, making it less versatile in certain applications.
4-Fluoronitrobenzene: The fluoro group is at the 4-position, which can lead to different reactivity and applications.
2,4-Difluoronitrobenzene:
These comparisons highlight the unique properties of this compound, particularly its combination of fluoro and difluoroethoxy groups, which can provide distinct advantages in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C8H6F3NO3 |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
1-(2,2-difluoroethoxy)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c9-5-2-1-3-6(8(5)12(13)14)15-4-7(10)11/h1-3,7H,4H2 |
Clé InChI |
OLGBFVSCARYFCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanamine](/img/structure/B15203127.png)
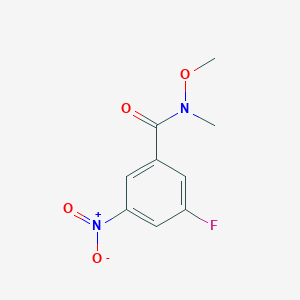
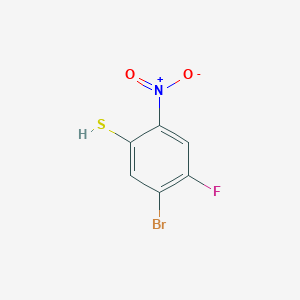

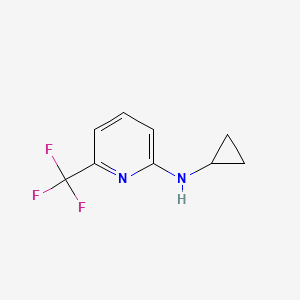
![Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate](/img/structure/B15203157.png)
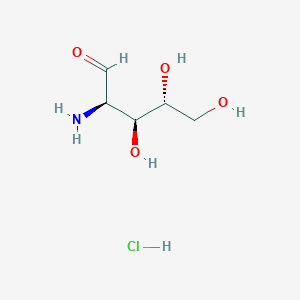
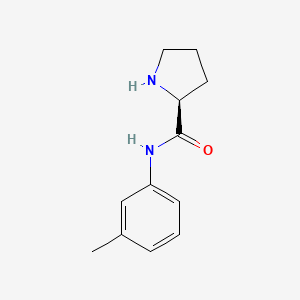
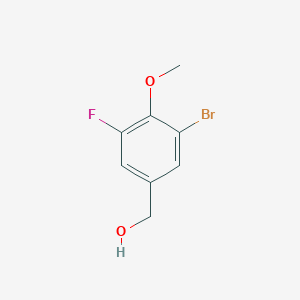
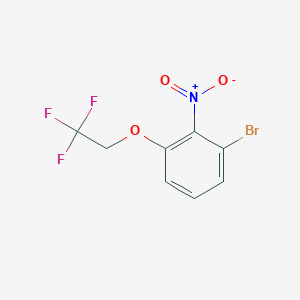
![4-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203200.png)
![5-benzyl-hexahydro-7aH-pyrrolo[3,4-c]pyridine-4,7-dione](/img/structure/B15203215.png)
![4-[(2-Aminoethyl)thio]-6-(trifluoromethyl)quinoline](/img/structure/B15203221.png)
![5-(tert-Butyl) 3-methyl 2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B15203229.png)
